4-Chloro-4'-iodobiphenyl
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Overview
Description
4-Chloro-4’-iodobiphenyl is an organic compound with the molecular formula C12H8ClI. It is a biphenyl derivative where one phenyl ring is substituted with a chlorine atom and the other with an iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-4’-iodobiphenyl can be synthesized through various methods. One common approach involves the halogenation of biphenyl. For instance, a Friedel-Crafts acylation reaction can be employed, where biphenyl is reacted with chlorobenzene and iodobenzene in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperatures to ensure the selective substitution of chlorine and iodine atoms on the biphenyl rings .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-4’-iodobiphenyl may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of eco-friendly catalysts and solvents is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4’-iodobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation may produce biphenyl derivatives with additional functional groups .
Scientific Research Applications
4-Chloro-4’-iodobiphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Sciences: It is utilized in the creation of advanced materials, including polymers and liquid crystals.
Biological Studies: Researchers use it to study the effects of halogenated biphenyls on biological systems.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-iodobiphenyl involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor functions in cellular signaling. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Iodobiphenyl: Similar structure but lacks the chlorine atom.
4-Chlorobiphenyl: Similar structure but lacks the iodine atom.
4-Bromo-4’-chlorobiphenyl: Contains a bromine atom instead of iodine.
Uniqueness
4-Chloro-4’-iodobiphenyl is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties. This dual halogenation allows for versatile chemical modifications and applications that are not possible with mono-halogenated biphenyls .
Properties
IUPAC Name |
1-chloro-4-(4-iodophenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClI/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHAMYGZDLHKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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